molecular formula C18H16N2O6S B3014163 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-40-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3014163
CAS RN: 892855-40-2
M. Wt: 388.39
InChI Key: YLJXTAKOTJGRJV-UHFFFAOYSA-N
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Description

The compound "N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide" is a derivative of benzothiazole, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its ability to mimic phenol or catechol moieties in a metabolically stable form. Benzothiazole and its bioisosteric surrogates, such as benzoxazolone, have similar pKa's, electronic charge distribution, and chemical reactivity, which makes them versatile in therapeutic applications ranging from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of appropriate precursors under specific conditions to introduce various functional groups that confer the desired biological activity. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves a sequence of reactions starting from dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide and carboxamides . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives includes a sequence of reactions starting from 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be further modified with various substituents to enhance biological activity. X-ray crystallography has been used to elucidate the structures of some benzothiazole derivatives, confirming the presence of the core structure and the orientation of the substituents . The molecular structure of the compound "this compound" would likely exhibit similar characteristics, with the trimethoxybenzamide moiety potentially influencing its electronic properties and reactivity.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which are essential for their biological activity. For example, the interaction with biological targets such as receptors or enzymes often involves the formation of hydrogen bonds or other non-covalent interactions . The specific chemical reactions that "this compound" undergoes would depend on its precise molecular structure and the nature of the biological target.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the substituents on the benzothiazole core. For instance, the introduction of methoxy groups can affect the compound's lipophilicity, which in turn can influence its absorption and distribution within the body . The trimethoxybenzamide group in the compound of interest is likely to contribute to its overall hydrophobic character, potentially affecting its solubility and membrane permeability.

Scientific Research Applications

1. Anti-inflammatory and Analgesic Agents Research indicates that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide, particularly benzothiazolone derivatives, have shown potential as anti-inflammatory and analgesic agents. A study by Abdelazeem et al. (2015) on bivalent benzoxazolone and benzothiazolone ligands demonstrated significant anti-inflammatory and analgesic activity, suggesting their potential therapeutic application in these areas (Abdelazeem, Khan, White, Sufka, & McCurdy, 2015).

2. Potential PET Radiotracers for Imaging of Alzheimer's Disease Another significant application is in the synthesis of Carbon-11-labeled CK1 inhibitors as potential PET radiotracers for Alzheimer's disease imaging. Gao, Wang, & Zheng (2018) synthesized specific compounds related to this chemical structure, which may contribute to advancements in neuroimaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).

3. DNA Topoisomerase II Inhibitors Compounds with a structure similar to this compound, specifically benzothiazole derivatives, have been identified as eukaryotic DNA topoisomerase II inhibitors. Pınar et al. (2004) found that certain derivatives exhibit significant topoisomerase II inhibitory activity, which is crucial for cancer research and potential therapeutic applications (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı‐Şener, & Yalcin, 2004).

4. Pharmacological Probes Design The benzothiazolone structure, similar to the chemical , has been described as a "privileged scaffold" in medicinal chemistry. Poupaert, Carato, Colacino, & Yous (2005) highlighted its use in the design of pharmacological probes, with applications ranging from anti-inflammatory compounds to neuroprotective anticonvulsant compounds (Poupaert, Carato, Colacino, & Yous, 2005).

5. Antioxidant Studies In the field of antioxidants, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, indicating the potential of these compounds in radical scavenging activity (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Mechanism of Action

Target of Action

The primary targets of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to the inhibition of these enzymes, thereby affecting their function .

Biochemical Pathways

The inhibition of HDACs and APAHs affects the polyamine metabolism . Polyamines are known to interfere with biofilm formation , a major survival strategy of certain pathogens like Pseudomonas aeruginosa .

Pharmacokinetics

The compound is a solid at room temperature , suggesting that it may have good stability

Result of Action

The inhibition of HDACs and APAHs by this compound can lead to changes in cellular processes such as biofilm formation . This could potentially make it a useful compound in the treatment of diseases where these processes play a key role.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and under an inert atmosphere to maintain its stability. The exact influence of environmental factors on the compound’s action and efficacy would require further investigation.

Future Directions

The future directions for research and development of these compounds can be vast. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, these compounds could be developed as potential antitumor agents .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-22-13-4-9(5-14(23-2)16(13)24-3)17(21)20-18-19-10-6-11-12(26-8-25-11)7-15(10)27-18/h4-7H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXTAKOTJGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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